molecular formula C23H27ClN2O5 B12485088 Propyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12485088
M. Wt: 446.9 g/mol
InChI Key: ZBJLCGIIQIRJHR-UHFFFAOYSA-N
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Description

PROPYL 5-(3-CHLORO-4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a propyl group, a chlorinated ethoxybenzamide moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-(3-CHLORO-4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:

    Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.

    Acylation: The amino group can be acylated using an appropriate acid chloride to form the benzamide structure.

    Substitution Reactions: Introduction of the chloro and ethoxy groups can be achieved through electrophilic aromatic substitution.

    Morpholine Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques are also critical to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-(3-CHLORO-4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of PROPYL 5-(3-CHLORO-4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 5-(3-CHLORO-4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
  • PROPYL 5-(3-CHLORO-4-ETHOXYBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE

Uniqueness

PROPYL 5-(3-CHLORO-4-ETHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, can influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C23H27ClN2O5

Molecular Weight

446.9 g/mol

IUPAC Name

propyl 5-[(3-chloro-4-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H27ClN2O5/c1-3-11-31-23(28)18-15-17(6-7-20(18)26-9-12-29-13-10-26)25-22(27)16-5-8-21(30-4-2)19(24)14-16/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,25,27)

InChI Key

ZBJLCGIIQIRJHR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)OCC)Cl)N3CCOCC3

Origin of Product

United States

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